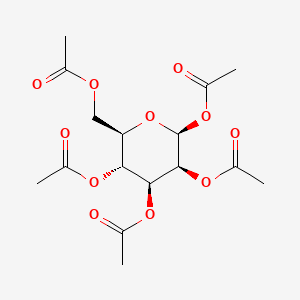

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose

Description

BenchChem offers high-quality 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-RBGFHDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose

Abstract

This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the multi-technique approach essential for characterizing complex carbohydrates. We will detail the integrated use of High-Resolution Mass Spectrometry (HRMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments. Each step is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment. The protocols, data interpretation, and logical workflows described herein are grounded in authoritative spectroscopic principles and serve as a robust template for the characterization of other acetylated monosaccharides.

Introduction: The Significance of Acetylated Mannose

1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is more than a simple derivative of mannose; it is a critical building block in the synthesis of complex carbohydrates, glycosides, and glycoproteins.[1] Its peracetylated form enhances solubility in organic solvents and provides stability, making it a versatile intermediate in synthetic carbohydrate chemistry.[1] These characteristics are paramount in the development of carbohydrate-based therapeutics and biochemical probes.[1][2]

The structural elucidation of such molecules, however, is non-trivial. The pyranose ring contains multiple contiguous stereocenters, and the presence of five chemically similar acetyl groups requires a sophisticated, multi-faceted analytical approach to confirm not only the core mannose structure but also the precise location of each substituent and, critically, the stereochemistry of the anomeric center (C-1). This guide provides an expert-level framework for achieving this, integrating data from orthogonal techniques to build an unassailable structural proof.

Foundational Stereochemistry: The Mannopyranose Core

The core of the target molecule is D-mannopyranose. Two stereochemical features are of paramount importance for its identification:

-

C-2 Epimer: Mannose is the C-2 epimer of glucose. This means the hydroxyl group (and in this case, the acetoxy group) at the second carbon is in an axial orientation in the common ¹C₄ chair conformation, while it is equatorial in glucose. This axial orientation significantly influences the NMR spectrum, particularly the coupling constants of adjacent protons.

-

β-Anomer: The "β" designation refers to the stereochemistry at the anomeric carbon (C-1). In the D-series, this means the substituent at C-1 (the acetoxy group) is in an equatorial position. This orientation is confirmed by a characteristically small coupling constant between the anomeric proton (H-1) and the vicinal proton (H-2).

Molecular Formula Confirmation by Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose.

Principle of Electrospray Ionization (ESI) HRMS

ESI is a soft ionization technique that generates intact molecular ions from the analyte in solution, minimizing fragmentation. By passing the sample through a high-voltage capillary, it becomes aerosolized and charged. The solvent evaporates, leaving behind protonated molecules [M+H]⁺ or, more commonly for acetylated sugars, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. HRMS analyzers, such as Time-of-Flight (ToF) or Orbitrap, measure the mass-to-charge ratio (m/z) with extremely high precision, allowing for the calculation of a unique elemental formula.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose in 1 mL of methanol or acetonitrile. Add a small amount of sodium acetate solution (1 µL of 1 mM) to promote the formation of the [M+Na]⁺ adduct, which often gives a cleaner, more intense signal than the [M+H]⁺ ion.

-

Instrument Setup:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Set to a high-resolution mode (e.g., >10,000 resolving power).

-

Scan Range: 100-1000 m/z.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum.

Data Interpretation

The expected molecular formula for 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose is C₁₆H₂₂O₁₁. The monoisotopic mass is 390.1162 g/mol .[3] The HRMS spectrum should show a prominent peak for the sodium adduct [C₁₆H₂₂O₁₁Na]⁺.

-

Calculated m/z for [M+Na]⁺: 390.11621 (C₁₆H₂₂O₁₁) + 22.98977 (Na⁺) = 413.10598

-

Observed m/z: The instrument should detect an ion at or very near 413.1060.

-

Validation: The instrument's software will compare the measured exact mass against a database of possible elemental formulas within a narrow mass tolerance window (typically < 5 ppm). A match with C₁₆H₂₂O₁₁ confirms the molecular formula with high confidence.

Definitive Structure Assignment by NMR Spectroscopy

NMR spectroscopy provides the detailed atom-by-atom connectivity and stereochemical information required to build the complete structure. The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of all protons in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for this non-polar compound and its residual solvent peak does not typically interfere with key signals.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for optimal signal dispersion.

-

Acquisition Parameters: Standard parameters for ¹H acquisition, including a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual CHCl₃ signal at δ 7.26 ppm.

The ¹H NMR spectrum is divided into two main regions: the pyranose ring protons (δ ~3.8-5.8 ppm) and the acetyl methyl protons (δ ~2.0-2.2 ppm).[4]

-

Acetyl Protons (δ ~2.0-2.2 ppm): Five distinct singlets, each integrating to 3 protons, are expected, corresponding to the five acetyl groups (5 x CH₃). Their slight chemical shift differences are due to the varied electronic environments of the pyranose ring positions to which they are attached.

-

Pyranose Protons (δ ~3.8-5.8 ppm): Seven protons are located on the pyranose ring and its C-6 methylene group.

-

Anomeric Proton (H-1): This is a key diagnostic signal. For the β-anomer of mannose, H-1 is equatorial and H-2 is axial. The dihedral angle between them is ~60°, resulting in a small scalar coupling constant (J₁,₂). The signal for H-1 in β-D-mannopyranose pentaacetate typically appears as a doublet or a broad singlet around δ 5.8 ppm with a very small coupling constant (J₁,₂ ≈ 1-2 Hz).[5] This small coupling is a hallmark of the β-manno configuration and immediately distinguishes it from the α-anomer (which would have a larger coupling) and from β-glucose (which would show a large axial-axial coupling).

-

Other Ring Protons (H-2 to H-6,6'): These protons exhibit complex splitting patterns (multiplets) due to couplings with their neighbors. Their specific assignments require 2D NMR experiments.

-

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

-

Sample and Instrument: The same sample and spectrometer as for ¹H NMR can be used.

-

Acquisition Parameters: Use a standard proton-decoupled ¹³C experiment (e.g., zgpg30). A larger number of scans is required due to the low natural abundance of ¹³C. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Carbonyl Carbons (δ ~169-171 ppm): Five signals are expected in this downfield region, corresponding to the five acetyl carbonyl carbons (C=O).[6]

-

Pyranose Ring Carbons (δ ~60-100 ppm): Six signals corresponding to C-1 through C-6. The anomeric carbon (C-1) is the most downfield of this group, typically appearing around δ 90-95 ppm. The C-6 methylene carbon is the most upfield, around δ 62 ppm.[7]

-

Acetyl Methyl Carbons (δ ~20-21 ppm): Five signals in the far upfield region from the acetyl methyl groups.

2D NMR: Connecting the Dots

Two-dimensional NMR experiments are indispensable for assembling the full structure by correlating signals from the 1D spectra.

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons.[8] It is the primary tool for tracing the proton spin system around the pyranose ring.

-

Principle: A COSY spectrum plots the ¹H spectrum on both the F1 and F2 axes. The diagonal contains the peaks from the 1D spectrum. Off-diagonal peaks, or "cross-peaks," appear at the coordinates (δ₁, δ₂) where proton 1 (at δ₁) is coupled to proton 2 (at δ₂).[8]

-

Interpretation Workflow:

-

Start at H-1: Locate the anomeric proton signal on the diagonal. A cross-peak will connect it to H-2.

-

Walk the Ring: From the H-2 diagonal position, find its cross-peak to H-3. Continue this process from H-3 to H-4, and from H-4 to H-5.

-

Identify H-6,6': H-5 will show cross-peaks to the two diastereotopic protons on C-6 (H-6a and H-6b). These two H-6 protons will also show a cross-peak to each other.

-

The HSQC experiment unambiguously identifies which proton is directly attached to which carbon.[9]

-

Principle: The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for each C-H bond, correlating the chemical shifts of the attached proton and carbon.[9]

-

Interpretation: By combining the proton assignments from COSY with the HSQC data, each carbon of the pyranose ring (C-1 to C-6) can be definitively assigned. For example, the proton assigned as H-1 from the COSY walk will show an HSQC cross-peak to the carbon signal around δ 90-95 ppm, thereby assigning it as C-1. This process is repeated for all protonated carbons.

The HMBC experiment is the final piece of the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[10] This is crucial for placing the five acetyl groups onto the correct positions of the mannopyranose ring.

-

Principle: Similar to HSQC, HMBC is a 2D ¹H-¹³C correlation map. However, it shows correlations over multiple bonds, while direct one-bond correlations are suppressed.[9]

-

Key Correlations for Structure Proof:

-

Placing the Acetyl Groups: Look for correlations from the pyranose ring protons (H-1, H-2, H-3, H-4, H-6) to the carbonyl carbons (δ ~169-171 ppm) of the acetyl groups. For example, the proton H-1 should show a cross-peak to the carbonyl carbon of the acetyl group attached at C-1. This ³JCH correlation (H1-C1-O1-C=O) provides definitive proof of the location of that specific acetyl group.

-

Confirming Ring Connectivity: The HMBC also confirms the C-C connectivity within the ring. For instance, H-1 will show a correlation to C-2 and C-5 (across the ring oxygen), further validating the assignments made from COSY and HSQC.

-

Integrated Data Summary and Final Structure

The power of this methodology lies in the integration of all data points. No single experiment is sufficient, but together they form a self-validating workflow.

Summary of Spectroscopic Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations |

| H-1 / C-1 | ~5.8 (d, J≈1.5 Hz) | ~92.0 | H-2 | C-2, C-5, C=O (Ac-1) |

| H-2 / C-2 | ~5.5 (dd) | ~68.5 | H-1, H-3 | C-1, C-3, C-4, C=O (Ac-2) |

| H-3 / C-3 | ~5.3 (dd) | ~69.0 | H-2, H-4 | C-2, C-4, C-5, C=O (Ac-3) |

| H-4 / C-4 | ~5.2 (t) | ~66.0 | H-3, H-5 | C-3, C-5, C-6, C=O (Ac-4) |

| H-5 / C-5 | ~4.0 (m) | ~72.0 | H-4, H-6a, H-6b | C-1, C-3, C-4, C-6 |

| H-6a,b / C-6 | ~4.1, ~4.3 (m) | ~62.5 | H-5, H-6b/a | C-4, C-5, C=O (Ac-6) |

| CH₃ (Ac) | ~2.0 - 2.2 (5 x s) | ~20.5 - 21.0 | N/A | C=O of own group |

| C=O (Ac) | N/A | ~169.0 - 171.0 | N/A | Ring protons (H-1, H-2, etc.) |

| (Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The values provided are representative.) |

Conclusion

The structure elucidation of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is a classic example of the power of modern analytical chemistry. Through a logical and systematic application of HRMS and a suite of NMR experiments, every atom and bond can be precisely mapped. The workflow begins with establishing the molecular formula (HRMS), proceeds to map the proton framework and stereochemistry (¹H NMR and COSY), assigns the carbon skeleton (¹³C NMR and HSQC), and culminates in the definitive placement of all substituents (HMBC). This integrated, self-validating approach ensures the highest level of scientific integrity and provides a robust blueprint for tackling the structural challenges presented by other complex biomolecules.

References

-

Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose. Retrieved from [Link]

-

Goux, W. J. (1988). The determination of complex carbohydrate structure by using carbonyl carbon resonances of peracetylated derivatives. Carbohydrate Research, 184, 47-65. Retrieved from [Link]

-

ResearchGate. (n.d.). One-and two-dimensional COSY 1 H NMR spectra of the major acetylated.... Retrieved from [Link]

-

Chen, C. H., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1464-1481. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. Retrieved from [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

-

Bing, W., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1109. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, 98% 100 g | Request for Quote [thermofisher.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Streamlined, High-Yield Synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose from D-Mannose

An In-depth Technical Guide for Drug Development Professionals

Abstract This guide provides a comprehensive, in-depth technical overview of a modern and efficient method for the synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose from D-mannose. Per-O-acetylated sugars are critical intermediates in the synthesis of glycoconjugates, natural glycosides, and oligosaccharides, making their efficient preparation a cornerstone of carbohydrate chemistry and drug development.[1] This document moves beyond traditional protocols by focusing on a solvent-free, iodine-catalyzed approach, which offers significant advantages in terms of yield, simplicity, and adherence to green chemistry principles.[2] We will dissect the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical aspects of data analysis and product characterization. The methodologies and insights presented herein are tailored for researchers, scientists, and professionals in the drug development sector who require reliable and scalable access to high-purity carbohydrate building blocks.

Introduction: The Strategic Importance of Acetylated Mannose

In contemporary medicinal chemistry and drug development, the manipulation of carbohydrates is a field of immense importance. Glycosylation can profoundly alter the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The hydroxyl groups of monosaccharides, however, present a significant synthetic challenge due to their similar reactivity. Therefore, the use of protecting groups is one of the most fundamental strategies in carbohydrate chemistry.[1]

O-acetylation is a premier technique for protecting these hydroxyl groups. The resulting per-O-acetylated sugars are stable, crystalline solids with enhanced solubility in organic solvents, rendering them valuable and versatile intermediates for a wide array of glycosylation reactions.[1] 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, in particular, serves as a key precursor for the synthesis of mannosylated glycoproteins, vaccines, and targeted drug delivery systems, such as lipid nanoparticles (LNPs), which leverage the mannose receptor on human antigen-presenting cells for enhanced uptake.[3]

This guide focuses on the synthesis of the β-anomer of pentaacetylmannose. While classical acetylation methods often rely on pyridine as both a base and solvent, these protocols are hampered by the use of a hazardous reagent and often result in a mixture of anomers that can be challenging to separate.[4][5] The protocol detailed below utilizes molecular iodine as a catalyst, a method that is not only more environmentally benign but also highly efficient, proceeding in high yield under solvent-free conditions.[2]

Mechanistic Rationale and Causality

The conversion of D-mannose to its per-acetylated form involves the esterification of all five hydroxyl groups with acetic anhydride. The choice of catalyst is paramount in dictating the reaction's efficiency, selectivity, and environmental impact.

The Role of Acetic Anhydride

Acetic anhydride serves as the source of the acetyl groups. In the absence of a catalyst, this reaction is exceedingly slow. A catalyst is required to activate either the hydroxyl groups of the mannose or the carbonyl groups of the acetic anhydride.

Iodine: A Superior Lewis Acid Catalyst

The central innovation in this protocol is the use of molecular iodine (I₂) as a catalyst. This choice is deliberate and grounded in several key advantages over traditional methods:

-

Lewis Acidity: Iodine functions as an effective and mild Lewis acid.[6][7] It is believed to activate the acetic anhydride by coordinating to one of its carbonyl oxygens. This polarization makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by the hydroxyl groups of D-mannose.

-

High Efficiency & Yield: Iodine catalysis allows the reaction to proceed to completion rapidly and with high yields, often between 90-99%, under solvent-free conditions.[2]

-

Simplicity and Safety: This method obviates the need for hazardous and foul-smelling reagents like pyridine. Iodine is inexpensive, easy to handle, and the solvent-free approach simplifies the experimental setup and work-up procedure, reducing chemical waste.[6]

-

Anomeric Control: While the reaction typically produces a mixture of α and β anomers, the conditions can be optimized to favor one over the other. The final product distribution is a result of thermodynamic and kinetic control. The subsequent purification steps are designed to isolate the desired β-anomer.

The overall transformation is a robust and reliable per-O-acetylation, providing the desired product with high purity after a straightforward purification process.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the synthesis. The protocol is designed as a self-validating system, where successful execution of the synthesis is confirmed by the characterization data of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation |

| D-Mannose | ≥99% | Sigma-Aldrich, Acros Organics |

| Acetic Anhydride | ACS Reagent, ≥98% | Fisher Scientific, Merck |

| Iodine | ACS Reagent, ≥99.8% | J.T. Baker, Alfa Aesar |

| Sodium Thiosulfate | Anhydrous, ≥98% | Any standard supplier |

| Dichloromethane (DCM) | ACS Grade | Any standard supplier |

| Ethyl Acetate (EtOAc) | ACS Grade | Any standard supplier |

| Hexanes | ACS Grade | Any standard supplier |

| Anhydrous Sodium Sulfate | Granular | Any standard supplier |

Experimental Workflow Diagram

The entire process, from starting materials to the final validated product, is summarized in the following workflow.

Caption: Experimental workflow for the synthesis of pentaacetylmannose.

Step-by-Step Synthesis Procedure

-

Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add D-mannose (10.0 g, 55.5 mmol).

-

Addition of Acetylating Agent: In a fume hood, carefully add acetic anhydride (30 mL, 318 mmol, ~5.7 equivalents) to the flask.

-

Catalyst Introduction: Add crystalline iodine (0.70 g, 2.76 mmol, ~5 mol%). The mixture will immediately turn dark brown/purple.

-

Reaction: Seal the flask and stir the slurry vigorously at room temperature. The reaction is typically complete within 1-2 hours, as monitored by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexanes). The reaction is exothermic and may warm slightly.

-

Reaction Quenching and Work-up:

-

Once the reaction is complete, dilute the dark mixture with dichloromethane (DCM, 100 mL).

-

Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) until the organic layer becomes colorless. This step quenches the excess iodine.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize excess acetic acid.

-

Finally, wash the organic layer with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil or semi-solid crude product.

Purification

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy.

-

Crystallization: Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate complete crystallization.

-

Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The target β-anomer typically crystallizes preferentially under these conditions.

Data Summary and Product Characterization

The identity and purity of the synthesized 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose must be rigorously confirmed.

Quantitative Data Summary

| Parameter | Value | Notes |

| D-Mannose (Starting) | 10.0 g (55.5 mmol) | The limiting reagent. |

| Acetic Anhydride | 30 mL (318 mmol) | Used in excess as reagent/solvent. |

| Iodine (Catalyst) | 0.70 g (2.76 mmol) | Approximately 5 mol% relative to mannose. |

| Typical Yield | 19.5 - 20.7 g | Corresponds to 90-95% yield. |

| Molecular Formula | C₁₆H₂₂O₁₁ | [8] |

| Molecular Weight | 390.34 g/mol | [8] |

| Appearance | White Crystalline Solid | [9] |

| Melting Point | ~161-163 °C | Literature values may vary slightly. |

Simplified Reaction Scheme

Caption: Iodine-catalyzed per-O-acetylation of D-mannose.

Characterization

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for confirming the structure and anomeric configuration. For the β-anomer, the anomeric proton (H-1) will appear as a characteristic small doublet or singlet around 5.8-6.0 ppm. The other protons and the five distinct acetyl methyl singlets (each integrating to 3H) between 1.9-2.2 ppm confirm full acetylation.[10]

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show 16 distinct signals, including five carbonyl carbons (~169-171 ppm), the anomeric carbon (C-1) at ~90-92 ppm, and five acetyl methyl carbons (~20-21 ppm).

-

Purity: Purity is typically assessed by NMR and can be further confirmed by High-Performance Liquid Chromatography (HPLC) if required for pharmaceutical applications.

Conclusion and Future Outlook

This guide has detailed an authoritative and highly efficient protocol for the synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose. By leveraging the catalytic power of molecular iodine in a solvent-free system, this method provides a scalable, high-yield, and environmentally conscious alternative to traditional acetylation procedures. The resulting high-purity acetylated mannose is a versatile and critical building block, poised for application in the development of advanced glycosylated therapeutics, vaccines, and targeted drug delivery platforms. The robustness and simplicity of this protocol make it an invaluable asset for any research or development team working in the field of synthetic carbohydrate chemistry.

References

-

Kartha, K.P.R., & Field, R.A. (1997). Iodine: A versatile reagent in carbohydrate chemistry IV. Per-O-Acetylation, regioselective acylation and acetolysis. Research Explorer, The University of Manchester. [Link]

-

SciSpace (1997). Iodine: A versatile reagent in carbohydrate chemistry IV. Per-O-Acetylation, regioselective acylation and acetolysis. [Link]

-

Hsieh, Y. J., et al. (2008). Selective Acetylation of per-O-TMS-Protected Monosaccharides. National Institutes of Health (PMC). [Link]

-

ResearchGate (2008). Selective Acetylation of per-O-TMS-Protected Monosaccharides. [Link]

-

Chen, G., et al. (2014). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. [Link]

-

Arunan, S., et al. (2023). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. National Institutes of Health. [Link]

-

Králová, P., et al. (2021). Selectivity of 1-O-Propargyl-d-Mannose Preparations. National Institutes of Health (PMC). [Link]

-

ResearchGate (n.d.). Per-O-acetylation of natural carbohydrates. [Link]

-

Kartha, K. P., & Field, R. A. (2001). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. PubMed. [Link]

-

ResearchGate (1998). Iodine in carbohydrate chemistry. [Link]

-

Mondal, D., & Nandi, G. C. (2015). Supramolecular assisted O-acylation of carbohydrates. Green Chemistry, RSC Publishing. [Link]

- Google Patents (2014).

-

ResearchGate (2021). Overview of papers where per-O-acetylation of mannose was performed. [Link]

-

Amerigo Scientific (n.d.). 1,2,3,4,6-Penta-O-acetyl-a-D-mannopyranose. [Link]

-

WIPO (2021). WO/2021/056382 PREPARATION METHOD FOR ALPHA-PENTA-O-ACETYL MANNOSE. [Link]

-

ResearchGate (n.d.). Synthesis and characterization of some D-mannose derivatives. [Link]

-

Asian Publication Corporation (2018). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. [Link]

-

PubChem (n.d.). 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. [Link]

-

MDPI (2015). 1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid. [Link]

- Google Patents (2007).

-

ResearchGate (1982). H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of H-Shift Increments. [Link]

Sources

- 1. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]

- 2. Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,2,3,4,6-Penta-O-acetyl-a-D-mannopyranose - Amerigo Scientific [amerigoscientific.com]

- 4. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. synthose.com [synthose.com]

- 10. asianpubs.org [asianpubs.org]

A-Penta-O-acetyl-β-D-mannopyranose: A Keystone Intermediate in Modern Glycochemistry

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Protected Mannose Derivatives

In the intricate world of glycobiology and drug discovery, the precise construction of complex carbohydrate structures is paramount. 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose, a fully acetylated derivative of D-mannose, serves as a cornerstone for the synthesis of a myriad of biologically significant molecules. The acetyl groups act as temporary protecting groups for the hydroxyl functionalities of the mannose ring. This protection strategy is crucial as it allows for selective chemical transformations at specific positions, a fundamental requirement in the stepwise assembly of oligosaccharides and glycoconjugates.[1]

The enhanced stability and solubility in organic solvents conferred by the acetyl groups make this compound an exceptionally versatile building block in organic synthesis.[1][2] Its utility spans from the fundamental study of cellular interactions to the development of novel therapeutics and vaccines.[1][2]

Physicochemical Properties and Structural Data

A thorough understanding of the physical and chemical properties of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is essential for its effective application in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3][4] |

| Molecular Weight | 390.34 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder/crystalline solid | [2][5] |

| Melting Point | 60 - 62 °C (for D-mannopyranose) | [2] |

| Optical Rotation | [a]²⁰D = 36 ± 1 ° (c=2 in Aceton) (for D-mannopyranose) | [2] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol, and chloroform. | [1][6] |

| Storage Conditions | Store at 2°C - 8°C or in a freezer under -20°C in a well-closed container. | [3][7] |

The structural identity of this compound is unequivocally confirmed by its unique IUPAC name, [(2R,3R,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate, and various other chemical identifiers.[4]

Synthesis and Purification: A Practical Workflow

The synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is typically achieved through the per-acetylation of D-mannose. A common and effective method involves the use of acetic anhydride in the presence of a catalyst, such as pyridine or sodium acetate.

Experimental Protocol: Per-acetylation of D-Mannose

-

Reaction Setup: To a solution of D-mannose in a suitable solvent (e.g., pyridine), slowly add an excess of acetic anhydride at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by Thin Layer Chromatography).

-

Work-up: Quench the reaction by the slow addition of ice-water. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Crystallization: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose.

The following diagram illustrates the general workflow for the synthesis and purification of this key intermediate.

Caption: A generalized workflow for the synthesis and purification of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose.

The Role as a Versatile Chemical Intermediate

The true value of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose lies in its role as a glycosyl donor in glycosylation reactions.[1] The acetyl groups, while protecting the hydroxyls, can be selectively removed or can participate in neighboring group participation to influence the stereochemical outcome of glycosylation reactions.

Glycosylation Reactions: Building Complex Carbohydrates

This compound is a key precursor for the synthesis of various glycosides and oligosaccharides.[2][3][8] For instance, it can be converted into a more reactive glycosyl donor, such as a glycosyl halide or a thioglycoside, which can then be coupled with a glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) in the presence of a suitable promoter.

A notable example is its use in the synthesis of 1-(4-nitrophenyl) 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside through the fusion with 4-nitrophenol in the presence of a Lewis acid like ZnCl₂.[9]

Synthesis of Glycoconjugates

1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose is an important intermediate in the mannosylation of glycoproteins and other glycoconjugates.[10] These complex biomolecules are vital for a wide range of biological processes, including cellular recognition, signaling, and immune responses.[1] The ability to synthetically attach mannose units to proteins and lipids is crucial for studying these processes and for developing targeted therapies.

Deprotection Strategies

The selective removal of the acetyl groups is a critical step in many synthetic pathways. For instance, treatment with a mild base, such as sodium methoxide in methanol (Zemplén deacetylation), can efficiently remove all acetyl groups to yield free D-mannose. Alternatively, specific reaction conditions can be employed for the selective deprotection of a particular position, opening up avenues for further chemical modifications.

The following diagram illustrates the central role of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose as a branching point for various synthetic transformations.

Caption: Synthetic utility of 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose as a key intermediate.

Applications in Drug Development and Biotechnology

The versatility of 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose extends into several high-impact areas of research and development.

-

Drug Delivery: It is utilized in the formulation of drug delivery systems to improve the stability and bioavailability of therapeutic agents.[2]

-

Vaccine Development: This compound is employed in the production of oligosaccharides that are essential for the development of vaccines.[2] Specifically, it is used in the creation of mannosylated glycoconjugate vaccines designed to enhance antigen uptake by antigen-presenting cells.[10]

-

Glycobiology Research: As a fundamental building block, it enables the synthesis of complex carbohydrates, which are instrumental in studying glycoproteins, glycolipids, and their roles in cellular functions.[1][2]

-

Biotechnology: In biotechnology, it is used to produce oligosaccharides for various applications, including their use as prebiotics to promote gut health.[1]

Conclusion: An Indispensable Tool for the Modern Scientist

1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose is far more than a simple protected sugar. Its strategic importance lies in its ability to serve as a reliable and versatile starting material for the synthesis of a vast array of complex and biologically relevant molecules. From fundamental research in glycobiology to the cutting edge of drug and vaccine development, this chemical intermediate continues to be an indispensable tool for scientists pushing the boundaries of chemical and biological sciences.

References

-

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | C16H22O11 - PubChem. Available from: [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - MDPI. Available from: [Link]

-

1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose - PubChem. Available from: [Link]

-

1,2,3,4,6-Penta-O-acetyl-a-D-mannopyranose - Amerigo Scientific. Available from: [Link]

-

1,2,3,4-Tetra-O-Acetyl-β-d-Mannuronic Acid - MDPI. Available from: [Link]

- CN103739635A - Method for purifying 1,3,4,6-tetra-O-acetyl-2-O-triflat-beta-D-mannopyranose intermediate - Google Patents.

Sources

- 1. 1,2,3,4,6-Penta-O-acetyl-b-D-mannopyranose | 4026-35-1 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. biosynth.com [biosynth.com]

- 4. 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthose.com [synthose.com]

- 6. Thermo Scientific Chemicals 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. 1,2,3,4,6-PENTA-O-ACETYL-ALPHA-D-MANNOPYRANOSE CAS#: 4163-65-9 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]

- 10. 1,2,3,4,6-Penta-O-acetyl-a-D-mannopyranose - Amerigo Scientific [amerigoscientific.com]

An In-Depth Technical Guide to the Biological Activities of Acetylated Mannose Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylated mannose derivatives represent a class of synthetic monosaccharides with significant therapeutic potential across a spectrum of diseases. By modifying natural mannose with acetyl groups, these compounds exhibit enhanced cell permeability and bioavailability, leading to potent biological effects. This guide provides a comprehensive overview of their immunomodulatory, anti-inflammatory, and anti-cancer activities. It delves into the underlying mechanisms of action, offers detailed protocols for evaluating these activities, and presents a forward-looking perspective on their application in drug development. The primary focus is on how these derivatives serve as metabolic precursors for glycoengineering cell surfaces, thereby altering cellular communication and function in pathological states.

Introduction to Acetylated Mannose Derivatives

Chemical Structure and Rationale for Acetylation

D-mannose is a natural hexose sugar, a C-2 epimer of glucose, that plays a crucial role in glycoprotein synthesis and immune regulation.[1][2] However, its therapeutic use is limited by poor cellular uptake. Acetylation—the process of adding acetyl functional groups—neutralizes the polar hydroxyl groups on the mannose ring. This chemical modification increases the lipophilicity of the molecule, allowing it to more readily diffuse across the hydrophobic lipid bilayers of cell membranes. Once inside the cell, endogenous esterase enzymes cleave the acetyl groups, releasing the parent mannose derivative to participate in metabolic pathways. This "pro-drug" strategy is fundamental to the enhanced biological activity of these compounds.

Metabolic Fate and Glycoengineering

The primary mechanism through which many acetylated mannose derivatives exert their effects is by entering the sialic acid biosynthesis pathway.[3][4] For instance, peracetylated N-acetyl-D-mannosamine (Ac4ManNAc) is deacetylated and converted into N-acetylmannosamine (ManNAc), a key precursor for N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[3][4][5] By providing an abundance of this precursor, these derivatives can increase the density of sialic acids on cell surface glycans—a process known as glycoengineering.[4] Sialic acids are terminal sugars on glycoproteins and glycolipids that mediate a vast array of cell-cell and cell-molecule interactions, including immune cell recognition and signaling. Altering cell surface sialylation can therefore profoundly impact biological function.

Core Biological Activities and Mechanisms of Action

Immunomodulatory Effects

Unmodified D-mannose has been shown to possess immunoregulatory functions, capable of inducing regulatory T cells (Tregs) and suppressing inflammatory macrophages.[6][7] Acetylated derivatives leverage these intrinsic properties with greater efficiency.

-

Induction of Immune Tolerance: By increasing cell surface sialylation, acetylated mannose derivatives can mask underlying galactose residues, which are ligands for pro-inflammatory galectins. Furthermore, sialic acids are recognized by Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors found on immune cells. Engagement of Siglecs can dampen immune cell activation, leading to a state of tolerance. Studies show that D-mannose can inhibit the maturation of dendritic cells (DCs) and reduce their ability to activate antigen-specific T cells.[8] This contributes to an overall anti-inflammatory and tolerogenic environment.[9]

-

Suppression of T Cell and Macrophage Activation: Mannose treatment can suppress the activation of effector T cells and inflammatory macrophages.[6][7] Mechanistically, mannose can limit the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β) from macrophages by suppressing glycolysis and reducing the activation of Hypoxia-Inducible Factor-1α (HIF-1α).[6][10] This metabolic reprogramming shifts immune cells away from a pro-inflammatory state.

Anti-Inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of this process.[11]

-

Inhibition of NF-κB Signaling: The NF-κB protein complex is normally held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12] Some acetylated mannose derivatives may exert anti-inflammatory effects by interfering with this cascade. By modulating cell signaling pathways upstream of IκB phosphorylation, these compounds can effectively block NF-κB activation, thereby reducing the expression of inflammatory mediators.[11][13]

}

Anti-Cancer Activity

The altered metabolism of cancer cells, known as the Warburg effect, presents a therapeutic vulnerability. Mannose and its derivatives can exploit these metabolic changes.

-

Inhibition of Glycolysis and Tumor Growth: Mannose has been shown to inhibit tumor growth by suppressing glycolysis.[2][14] In bladder cancer, mannose directly binds to and inhibits the enzyme pyruvate kinase M2 (PKM2), reducing lactate production.[15] This leads to a cascade of events including the nuclear translocation of PKM2, activation of the NF-κB pathway in a different context, and induction of pyroptosis, a form of inflammatory cell death that can stimulate an anti-tumor immune response.[15]

-

Synergy with Chemotherapy: By impairing the pentose phosphate pathway (PPP), mannose can enhance oxidative stress and induce DNA damage in cancer cells. This metabolic disruption has been shown to synergize with conventional chemotherapies like 5-fluorouracil in colorectal cancer models.[16]

-

Induction of Apoptosis: Dysregulation of the NF-κB pathway is implicated in many cancers, where it often promotes cell survival and blocks apoptosis.[17] Small molecule inhibitors of this pathway can reverse this effect and induce programmed cell death.[17] By modulating such survival pathways, acetylated mannose derivatives may contribute to the elimination of tumor cells.

Antimicrobial and Antiviral Potential

Mannose plays a central role in host-pathogen interactions.[1][18] Many pathogens use mannose-binding lectins to adhere to host cells as the first step of infection.

-

Inhibition of Pathogen Adhesion: Mannose derivatives can act as competitive inhibitors, blocking the binding of bacteria (like E. coli) and viruses (like HIV, SARS-CoV-2, and Ebola) to host cell surfaces.[1][18] This anti-adhesive strategy can prevent infection before it begins. Acylated D-mannose derivatives have demonstrated moderate to good antibacterial and antifungal activities.[19]

Experimental Protocols and Methodologies

Synthesis of Peracetylated Mannose

Causality: Peracetylation is a standard procedure to enhance the lipophilicity of monosaccharides for improved cell permeability. Acetic anhydride is used as the acetyl source, and a catalyst is required to drive the reaction.

-

Protocol:

-

Dissolve D-mannose in a suitable solvent.

-

Add acetic anhydride in excess.[20]

-

Introduce a catalyst, such as perchloric acid (HClO4) under cooled conditions (0°C) or sodium acetate (NaOAc) at an elevated temperature (90°C).[20] A patent also describes using cesium fluoride as a catalyst to favor the alpha-anomer.[21]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, purify the resulting peracetylated mannose product (e.g., D-mannose pentaacetate) via column chromatography.[20]

-

Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

-

In Vitro Assay: Cell Viability (MTT Assay)

Causality: The MTT assay is a trusted method to assess cell viability, proliferation, and cytotoxicity. It measures the metabolic activity of a cell population, which is directly proportional to the number of living cells. Viable cells contain mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[22][23] This provides a quantitative measure of a compound's effect on cell survival.

-

Self-Validation System:

-

Controls: Include untreated cells (negative control), vehicle-only treated cells (e.g., DMSO), and a known cytotoxic agent (positive control).

-

Background Correction: Use wells with culture medium and MTT but no cells to subtract background absorbance.[22]

-

-

Step-by-Step Protocol: [24]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of the acetylated mannose derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[23]

-

Solubilization: Aspirate the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[25]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[22]

-

}

In Vitro Assay: Cytokine Quantification (ELISA)

Causality: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying specific proteins, such as cytokines, in biological fluids.[26][27] A sandwich ELISA uses two different antibodies that bind to distinct epitopes on the cytokine, providing high specificity and sensitivity.[28] This allows for the precise measurement of how a compound modulates the secretion of pro- or anti-inflammatory cytokines.

-

Self-Validation System:

-

Standard Curve: A serial dilution of a recombinant cytokine of known concentration must be run on every plate to create a standard curve, from which the concentrations of unknown samples are interpolated.[29]

-

Controls: Include blank wells (no sample) and quality control samples with known cytokine concentrations.

-

-

Step-by-Step Protocol (Sandwich ELISA): [28][30]

-

Plate Coating: Coat a 96-well high-binding plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight at 4°C.[26][28]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with BSA or FBS) for 1-2 hours.[26]

-

Sample Incubation: Add cell culture supernatants (from cells treated with acetylated mannose derivatives) and the standard curve dilutions to the plate. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP). Incubate for 30 minutes.[30]

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of bound cytokine.

-

Stop Reaction: Stop the reaction with an acid solution (e.g., H₂SO₄).[30]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Presentation

Table 1: Summary of Reported Biological Activities

| Derivative Class | Biological Activity | Target Pathway / Mechanism | Model System | Reference |

| Per-O-acetylated Mannose | Antibacterial, Antifungal | Not specified | Pathogenic bacteria & fungi | [19] |

| D-Mannose | Anti-inflammatory | Induction of Treg cells, Suppression of macrophage activation | Mouse models (T1D, Asthma) | [6][7] |

| D-Mannose | Anti-inflammatory | Inhibition of DC maturation, Downregulation of T cell activation | Mouse models (Lupus) | [8] |

| D-Mannose | Anti-cancer | Inhibition of PKM2, Induction of pyroptosis | Bladder cancer cells | [15] |

| D-Mannose | Anti-cancer | Inhibition of Pentose Phosphate Pathway, Synergy with 5-FU | Colorectal cancer cells | [16] |

| Mannose Oligosaccharides | Anti-inflammatory | Amelioration of intestinal injury | Rat model (ASA-induced) |

Future Directions and Therapeutic Potential

The study of acetylated mannose derivatives is a burgeoning field with immense therapeutic promise. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider array of derivatives to identify compounds with enhanced potency and selectivity for specific biological pathways.

-

Advanced Drug Delivery: Developing targeted delivery systems (e.g., nanoparticles) to concentrate these derivatives at sites of disease, such as tumors or inflamed tissues, thereby increasing efficacy and reducing potential off-target effects.

-

Combination Therapies: Further exploring the synergistic potential of these compounds with existing treatments, including chemotherapy, targeted therapy, and immunotherapy, to overcome drug resistance and improve patient outcomes.[11][16]

-

Clinical Translation: Moving the most promising candidates from preclinical models into well-designed clinical trials to evaluate their safety and efficacy in human diseases like cancer and autoimmune disorders.[14][31]

The ability of acetylated mannose derivatives to modulate fundamental cellular processes through metabolic glycoengineering positions them as a unique and powerful class of next-generation therapeutics.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Kabir, A. K. M. S., Dutta, P., & Anwar, M. N. (2004). Biological Evaluation of Some Acylated Derivatives of D-mannose. Pakistan Journal of Biological Sciences, 7(10), 1730-1734. [Link]

-

What are NF-κB inhibitors and how do they work? (2024, June 21). Patsnap Synapse. [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]

-

CYTOKINE ELISA. (2011, April 7). Bowdish Lab. [Link]

-

Xia, Y., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS One, 9(8), e105221. [Link]

-

Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). In Methods in Molecular Biology. National Center for Biotechnology Information (US). [Link]

-

Bhat, A. H., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. Biomedicines, 11(9), 2577. [Link]

-

NF-κB. (n.d.). In Wikipedia. [Link]

-

Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. (n.d.). MDPI. [Link]

-

Sialic acid biosynthesis pathway and entry points of ManNAc and sialic... (n.d.). ResearchGate. [Link]

-

N-Acetylmannosamine. (n.d.). In Wikipedia. [Link]

-

Synthesis and characterization of some acylated derivatives of D-mannose. (2015, February 26). ResearchGate. [Link]

-

The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024, January 17). Biomatik. [Link]

-

Using ELISA to Detect Cytokines and Chemokines. (n.d.). Biocompare. [Link]

-

Kresnik, N., et al. (2023). Mannose Derivatives as Anti-Infective Agents. Molecules, 28(21), 7304. [Link]

-

Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. (2025, October 27). Asian Publication Corporation. [Link]

-

Effect of deacetylation of chitosan on the physicochemical, antioxidant and antibacterial properties activities of chitosan–mannose derivatives. (n.d.). ResearchGate. [Link]

-

Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogues. (2019, March 27). Radboud Repository. [Link]

-

Real-time monitoring of the sialic acid biosynthesis pathway by NMR. (2023, February 21). RSC Publishing. [Link]

-

Zhang, D., et al. (2021). Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation. Frontiers in Immunology, 12, 742952. [Link]

-

Regulation of Sialidase Biosynthesis by Control Mechanism Induction in Antarctic Strain Penicillium griseofulvum P29. (n.d.). MDPI. [Link]

-

Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases. (2023). Frontiers in Immunology. [Link]

-

Mannose Derivatives as Anti-Infective Agents. (2023, October 21). PubMed. [Link]

-

Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses. (2024, May 1). Nature Communications. [Link]

-

Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. (2024, August 7). National Institutes of Health. [Link]

-

PREPARATION METHOD FOR ALPHA-PENTA-O-ACETYL MANNOSE. (2021, April 1). WIPO Patent WO/2021/056382. [Link]

-

Mannose: A Sweet Option in the Treatment of Cancer and Inflammation. (2022). Semantic Scholar. [Link]

-

Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation. (2021, November 14). PDF from ResearchGate. [Link]

-

Zhang, D., et al. (2021). Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation. Frontiers in Immunology, 12. [Link]

-

Nan, F., et al. (2022). Mannose: A Sweet Option in the Treatment of Cancer and Inflammation. Frontiers in Pharmacology, 13, 877543. [Link]

-

Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy. (n.d.). MDPI. [Link]

-

Mannose: A Sweet Option in the Treatment of Cancer and Inflammation. (2022, May 13). PubMed. [Link]

-

Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. (2024, November 28). Beilstein Journal of Organic Chemistry. [Link]

-

D-mannose ameliorates autoimmune phenotypes in mouse models of lupus. (n.d.). Arthritis Research & Therapy. [Link]

-

Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase. (2022, September 30). Carbohydrate Research. [Link]

-

Mannose prevents acute lung injury through mannose receptor pathway and contributes to regulate PPARγ and TGF-β1 level. (n.d.). PubMed Central. [Link]

-

Treatment with mannose oligosaccharides reverses the intestinal injury in the acetylsalicylic acid-treated rat model. (n.d.). Journal of Animal Science and Biotechnology. [Link]

-

D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis. (2024, October 31). Frontiers in Immunology. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06986E [pubs.rsc.org]

- 6. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 9. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]

- 10. researchgate.net [researchgate.net]

- 11. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]

- 12. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmaceuticals | Special Issue : Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery [mdpi.com]

- 14. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mannose Derivatives as Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scialert.net [scialert.net]

- 20. asianpubs.org [asianpubs.org]

- 21. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biocompare.com [biocompare.com]

- 28. Cytokine Elisa [bdbiosciences.com]

- 29. biomatik.com [biomatik.com]

- 30. bowdish.ca [bowdish.ca]

- 31. semanticscholar.org [semanticscholar.org]

The Cornerstone of Glycoscience: A Technical Guide to the Discovery and History of Mannose Pentaacetate

Abstract: This guide provides a comprehensive exploration of mannose pentaacetate, a foundational molecule in carbohydrate chemistry. We delve into its historical discovery in the context of the pioneering work on monosaccharide structures, detail the evolution of its synthesis, and explain the stereochemical nuances that dictate its reactivity. This document serves as a technical resource for researchers in glycoscience and drug development, offering not only historical perspective but also actionable experimental protocols and mechanistic insights into the chemical logic that has driven its study for over a century.

Introduction: The Significance of Acetylated Mannose

Mannose, a C-2 epimer of glucose, is a critical monosaccharide in numerous biological processes, including protein glycosylation and immune recognition. However, the inherent reactivity and hydrophilicity of its multiple hydroxyl groups present significant challenges for its selective chemical manipulation. The advent of acetylation as a protection strategy was a watershed moment in carbohydrate chemistry. By converting the hydroxyl groups into acetate esters, chemists could render the sugar soluble in organic solvents, temper its reactivity, and, most importantly, lock the pyranose ring into a stable conformation.[1]

Mannose pentaacetate, the fully acetylated form of mannose, emerged as a stable, crystalline intermediate that could be reliably synthesized and purified.[1] This derivative became an indispensable tool, serving as a key precursor for the synthesis of glycosides, oligosaccharides, and various mannose-containing glycoconjugates used in biomedical research and drug development.[2] Its history is intrinsically linked to the foundational discoveries that shaped our understanding of stereochemistry and carbohydrate structure.

Historical Context: Fischer's Elucidation of Mannose

The story of mannose pentaacetate begins with the monumental work of Hermann Emil Fischer. In the late 19th century, Fischer embarked on a systematic investigation of sugar structures, a feat that would earn him the Nobel Prize in Chemistry in 1902.[3] His synthesis of glucose, fructose, and mannose from glycerol in 1890 was a landmark achievement that confirmed the stereochemical relationship between these key hexoses.[4]

Fischer discovered mannose in 1888 and established its relationship to glucose by demonstrating that they both form the identical osazone upon reaction with phenylhydrazine, indicating they differed only in the stereochemistry at the C-2 position.[4][5] This fundamental work laid the groundwork for chemists to isolate, purify, and chemically modify these sugars. While Fischer's work focused on the free sugars, the logical next step was to create stable derivatives for further reaction and characterization, leading directly to the exploration of acetylation.

The Anomeric Question: Discovery and Synthesis of the Pentaacetates

The acetylation of mannose introduces a new stereocenter at the anomeric carbon (C-1), resulting in two distinct diastereomers: the α-anomer and the β-anomer. The discovery and selective synthesis of these anomers were pivotal challenges that drove the field forward.

The Inaugural Syntheses and C.S. Hudson's Contribution

While direct documentation of the absolute first synthesis is embedded in the rich literature of the early 20th century, the work of Claude S. Hudson stands out as a cornerstone in the characterization of sugar acetates. His 1915 paper in the Journal of the American Chemical Society provided a systematic study of the optical rotations of acetylated sugars, including those of mannose, laying the foundation for what would become known as "Hudson's Isorotation Rules."[6] This work was critical for assigning the anomeric configurations based on their optical properties.

The classical method for preparing mannose pentaacetate involves the treatment of D-mannose with a large excess of acetic anhydride. The critical factor determining the anomeric outcome is the choice of catalyst.

-

α-Anomer Synthesis (Kinetic Control): Early methods demonstrated that performing the acetylation in the presence of a strong acid catalyst, such as sulfuric acid or zinc chloride, at low temperatures leads predominantly to the α-anomer. This is a result of a kinetically controlled reaction pathway.

-

β-Anomer Synthesis (Thermodynamic Control): Conversely, using a basic catalyst, such as sodium acetate, at higher temperatures allows for equilibration. The reaction proceeds to the more thermodynamically stable anomer. For mannose, this is the β-pentaacetate.[6]

This catalyst-dependent stereoselectivity is a fundamental principle in carbohydrate chemistry, and its elucidation was a major step in enabling rational synthesis design.

Experimental Protocols & Mechanistic Insights

The choice of protocol for synthesizing mannose pentaacetate depends entirely on the desired anomeric outcome. Acetylation is not merely a procedural step; it is a strategic decision guided by stereochemical principles.

Synthesis of α-D-Mannose Pentaacetate (Kinetic Product)

This protocol is adapted from methods favoring kinetic control, where the anomeric acetate is formed rapidly and without equilibration. The use of a strong acid catalyst is key.

Causality: A strong acid protonates the anomeric hydroxyl group (in the hemiacetal form) or the carbonyl of the ring-opened aldehyde form, making it a good leaving group (water). Acetic anhydride can then attack from the less sterically hindered α-face, leading to the kinetic product before equilibration can occur.

Protocol: Acid-Catalyzed Acetylation of D-Mannose

-

Preparation: Suspend D-Mannose (1.0 eq) in acetic anhydride (10.0 eq).

-

Cooling: Cool the suspension to 0 °C in an ice bath with constant stirring.

-

Catalysis: Add a catalytic amount of 70% perchloric acid (HClO₄) dropwise to the cold mixture. Caution: Perchloric acid is a strong oxidizing agent. Handle with appropriate personal protective equipment.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Pour the reaction mixture slowly into a beaker of ice water with vigorous stirring to hydrolyze the excess acetic anhydride.

-

Isolation: The product, α-D-mannose pentaacetate, will precipitate as a white solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from ethanol to yield pure α-D-mannose pentaacetate.[6]

Synthesis of β-D-Mannose Pentaacetate (Thermodynamic Product)

This protocol utilizes basic conditions to allow the initial product to anomerize to the most thermodynamically stable form.

Causality: The use of sodium acetate as a catalyst creates an equilibrium condition. While both anomers may form initially, the presence of the acetate base facilitates the reopening and closing of the pyranose ring. This process, known as anomerization, continues until the system settles on the most stable diastereomer. In the case of mannose pentaacetate, the β-anomer is the thermodynamically favored product.

Protocol: Base-Catalyzed Acetylation of D-Mannose

-

Preparation: Mix D-Mannose (1.0 eq) with anhydrous sodium acetate (1.5 eq).

-

Reaction: Add acetic anhydride (6.0 eq) to the mixture.

-

Heating: Heat the mixture to 90 °C and stir for 3 hours, monitoring by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice water with vigorous stirring.

-

Isolation: Collect the precipitated β-D-mannose pentaacetate by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure β-D-mannose pentaacetate.[6]

Visualization of the Synthetic Pathways

The following diagrams illustrate the overall transformation and the stereochemical relationship between the two anomers.

Caption: Anomeric control in mannose acetylation.

Caption: Chair conformations of the anomeric acetates.

Physicochemical and Spectroscopic Characterization

The reliable characterization of the α- and β-anomers of mannose pentaacetate is crucial for their use in synthesis. The distinct stereochemistry at the anomeric center gives rise to measurable differences in their physical and spectroscopic properties.

| Property | α-D-Mannose Pentaacetate | β-D-Mannose Pentaacetate | Reference(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | C₁₆H₂₂O₁₁ | [7] |

| Molecular Weight | 390.34 g/mol | 390.34 g/mol | [7] |

| CAS Number | 4163-65-9 | 4163-60-4 (for β-Gal-pentaacetate) | [7] |

| Appearance | White crystalline powder | White crystalline powder | [4] |

| Melting Point | 64-75 °C | ~117 °C | [4] |

| Specific Rotation [α]D | +51° to +57° (c=1, CHCl₃) | -21° (c=1, CHCl₃) | [4] |

| ¹H NMR (Anomeric H-1) | ~δ 5.83 ppm (CDCl₃) | ~δ 6.06 ppm (CDCl₃) | [8] |

| Note: A specific CAS number for β-D-Mannose pentaacetate is not consistently reported; the value for the corresponding galactose anomer is provided for context as it is often synthesized under similar thermodynamic conditions. |

Spectroscopic Rationale: The most definitive method for distinguishing the anomers is ¹H NMR spectroscopy.[8] The chemical shift of the anomeric proton (H-1) is highly sensitive to its stereochemical environment. In the α-anomer, the anomeric acetate group is in an axial position, which typically results in a downfield shift for the equatorial H-1 proton compared to its axial counterpart in the β-anomer. However, due to the axial C-2 substituent in mannose, this trend is inverted compared to glucose. The H-1 signal for the α-anomer appears at a lower chemical shift (~5.83 ppm) than the H-1 signal for the β-anomer (~6.06 ppm).[8]

Conclusion and Future Outlook

From its roots in the foundational structural work of Emil Fischer to its modern-day role as a versatile synthetic building block, mannose pentaacetate has remained a compound of central importance. The historical development of its anomer-selective synthesis highlights the growth of mechanistic understanding and stereochemical control in organic chemistry. Today, mannose pentaacetate continues to be a critical starting material for the synthesis of complex glycans, glycoconjugate vaccines, and probes for studying biological systems. The principles governing its synthesis and reactivity, established over a century ago, remain a core lesson for any scientist entering the field of glycoscience.

References

-

Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. [Link]

-

Electronic Supplementary Information for RSC Advances. (2013). The Royal Society of Chemistry. [Link]

-

Emil Fischer - Biographical. (n.d.). NobelPrize.org. [Link]

- Gan, B., Maharjan, S., Karki, N., & Belbase, A. (2025). Anomeric Distribution of Sugar Acetates Synthesized via Peracetylation of Monosaccharides under Acidic and Basic Conditions. Asian Journal of Chemistry.

- Kogan, T. P., et al. (1998). Novel synthetic inhibitors of selectin-mediated cell adhesion: synthesis of 1,6-bis[3-(3-carboxymethylphenyl)-4-(2-alpha-D- mannopyranosyloxy)phenyl]hexane (TBC1269). Journal of medicinal chemistry, 41(7), 1099-1111.

- Lemieux, R. U., & Brice, C. (1955). A COMPARISON OF THE PROPERTIES OF PENTAACETATES AND METHYL 1,2-ORTHOACETATES OF GLUCOSE AND MANNOSE. Canadian Journal of Chemistry, 33(1), 109-119.

- Lichtenthaler, F. W. (2002). Emil Fischer's proof of the configuration of sugars: a centennial tribute.

- Srinivasan, P. C. (2002). Hermann Emil Fischer: Life and Achievements. Resonance, 7(10), 55-65.

-

Synose. (n.d.). α-D-Mannose Pentaacetate. [Link]

- Wardrop, D. J., et al. (2002). Stereospecific entry to [4.5]spiroketal glycosides using alkylidenecarbene C-H insertion. Organic letters, 4(4), 489-492.

-

Wikipedia contributors. (2023, December 28). Emil Fischer. In Wikipedia, The Free Encyclopedia. [Link]

-

Yale University Department of Chemistry. (n.d.). Emil Fischer and the Structure of Grape Sugar and Its Isomers. [Link]

-

PubChem. (n.d.). alpha-D-Mannose pentaacetate. National Center for Biotechnology Information. [Link]

-

RSC Advances. (2013). Electronic Supplementary Information. [Link]

-

PubChem. (n.d.). 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. National Center for Biotechnology Information. [Link]

-

Cason, J. E. (1950). CARBOHYDRATE HISTOCHEMISTRY STUDIED BY ACETYLATION TECHNIQUES: I. PERIODIC ACID METHODS. Journal of Experimental Medicine, 91(6), 651–654. [Link]

Sources

- 1. α-D-Mannose Pentaacetate|4163-65-9--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 2. Emil Fischer - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. thyroid.org [thyroid.org]

- 5. 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. rsc.org [rsc.org]

The Anomeric Effect in Acetylated Mannopyranose: A Technical Guide for Drug Development Professionals

Abstract

The anomeric effect, a stereoelectronic phenomenon deeply rooted in the principles of conformational analysis, exerts profound control over the three-dimensional structure of carbohydrates. This guide provides an in-depth technical exploration of the anomeric effect as manifested in acetylated mannopyranose, a derivative of a biologically significant monosaccharide. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of this effect is paramount for the rational design of carbohydrate-based therapeutics, including vaccines and small molecule inhibitors. We will dissect the theoretical underpinnings of the anomeric effect in this specific context, detail rigorous experimental protocols for its characterization, and discuss its critical implications in the broader field of drug discovery.

Deconstructing the Anomeric Effect: Beyond Steric Hindrance